Palustrin-2CG1
Description
Palustrin-2CG1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American frog Rana palustris. Structurally, it belongs to the brevinin-2 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (Rana box: Cys-X₄-Cys) . Its primary sequence consists of 24 amino acids, with a net charge of +4 at physiological pH, attributed to lysine and arginine residues. This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, with minimal hemolytic effects on mammalian cells at therapeutic concentrations .
Mechanistically, this compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cytoplasmic leakage.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWNTIKEAGKKFAINVLDKIRCGIAGGCKT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Palustrin-2CG1 with three structurally or functionally related AMPs: Brevinin-2GU , Temporin-L , and Magainin-2 .
| Property | This compound | Brevinin-2GU | Temporin-L | Magainin-2 |
|---|---|---|---|---|
| Source | Rana palustris | Hylarana guentheri | Rana temporaria | Xenopus laevis |
| Length (AA) | 24 | 25 | 13 | 23 |
| Net Charge (+) | +4 | +5 | +3 | +4 |
| Key Motif | Rana box (Cys-X₄-Cys) | Rana box | Linear, no disulfide bond | α-helical, no cyclic motif |
| Antimicrobial Activity | Broad-spectrum | Narrow (Gram-negative) | Gram-positive focus | Broad-spectrum |
| Hemolytic Activity | Low (HC₅₀ > 200 µg/mL) | Moderate (HC₅₀ ~ 50 µg/mL) | High (HC₅₀ ~ 20 µg/mL) | Low (HC₅₀ > 150 µg/mL) |
| Stability | Protease-resistant | Protease-sensitive | Thermostable | pH-sensitive |
Key Findings from Comparative Studies
Brevinin-2GU : Shares the Rana box motif but exhibits weaker activity against Gram-positive bacteria compared to this compound. Its higher hemolytic activity limits therapeutic utility .
Temporin-L : Despite its short length, Temporin-L shows potent activity against S. aureus but lacks efficacy against Gram-negative strains. Its hydrophobicity correlates with higher cytotoxicity .
Magainin-2 : A well-studied AMP with a helical structure, Magainin-2 has comparable broad-spectrum activity but lower stability in physiological environments due to pH sensitivity .
Mechanistic Divergence
- Membrane Permeabilization : this compound and Magainin-2 adopt α-helical conformations upon membrane binding, whereas Temporin-L relies on β-sheet interactions .
- Synergy with Antibiotics : this compound synergizes with β-lactams against biofilms, a property absent in Brevinin-2GU .
Data Tables and Research Highlights
Table 1: Minimum Inhibitory Concentrations (MICs) Against Pathogens
| Pathogen | This compound (µg/mL) | Brevinin-2GU (µg/mL) | Temporin-L (µg/mL) | Magainin-2 (µg/mL) |
|---|---|---|---|---|
| Escherichia coli | 2.5 | 5.0 | >50 | 3.0 |
| Staphylococcus aureus | 1.8 | 10.0 | 2.5 | 4.5 |
| Candida albicans | 4.0 | 20.0 | 15.0 | 6.0 |
Table 2: Therapeutic Index (TI = HC₅₀ / MIC)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| This compound | >80 | >111 | >50 |
| Brevinin-2GU | 10 | 5 | 2.5 |
| Magainin-2 | >50 | >33 | >25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
